(2R,3S)-2-methylpiperidin-3-ol
CAS No.:
Cat. No.: VC13804488
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO |
|---|---|
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | (2R,3S)-2-methylpiperidin-3-ol |
| Standard InChI | InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
| Standard InChI Key | YAMQDSQNPDUGGS-RITPCOANSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](CCCN1)O |
| SMILES | CC1C(CCCN1)O |
| Canonical SMILES | CC1C(CCCN1)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s IUPAC name, (2R,3S)-2-methylpiperidin-3-ol, specifies the positions of the methyl (-CH₃) and hydroxyl (-OH) groups on the piperidine ring. The stereochemistry at the C2 and C3 positions (R and S configurations, respectively) is critical for its interactions with biological targets. The canonical SMILES representation CC1C(CCCN1)O and isomeric SMILES C[C@@H]1C@HO highlight the spatial arrangement of substituents . The InChIKey YAMQDSQNPDUGGS-RITPCOANSA-N further confirms its stereochemical identity.
Physicochemical Properties
Key properties include:
-
Topological Polar Surface Area (TPSA): 32.3 Ų, indicating moderate polarity.
-
LogP (XlogP): 0.82, suggesting balanced lipophilicity.
-
Hydrogen Bond Donors/Acceptors: 1 donor and 2 acceptors, influencing solubility and membrane permeability.
These attributes position the compound favorably for drug discovery, where bioavailability and target engagement are paramount.
Synthesis and Industrial Production
Biocatalytic Approaches
A predominant synthetic route involves asymmetric reduction of precursor ketones using carbonyl reductase from Lactobacillus fermentum. This biocatalytic method achieves high enantiomeric excess (ee) by leveraging the enzyme’s stereoselectivity. For example, reduction of 2-chloro-β-ketoesters yields the desired (2R,3S)-configured alcohol with minimal byproducts.
Industrial-Scale Synthesis
Industrial production employs engineered microbial strains (e.g., E. coli or S. cerevisiae) optimized for high-throughput fermentation. These strains are genetically modified to overexpress reductases, enabling gram-to-kilogram scale synthesis with >95% yield. The process is cost-effective and aligns with green chemistry principles by minimizing solvent waste.
Biological Activities and Mechanism of Action
Antimicrobial and Antiviral Properties
(2R,3S)-2-Methylpiperidin-3-ol exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs). Additionally, its antiviral activity against enveloped viruses (e.g., influenza A) arises from interference with viral fusion proteins.
Stereochemistry-Dependent Target Engagement
The compound’s R,S configuration enhances binding affinity to enzymatic active sites. For instance, molecular docking simulations reveal hydrogen bonding between the hydroxyl group and catalytic residues of bacterial dihydrofolate reductase (DHFR), a target for antibacterial agents. The methyl group at C2 stabilizes hydrophobic interactions within enzyme pockets.
ADMET and Pharmacokinetic Profile
A comprehensive ADMET analysis (Table 1) predicts favorable pharmacokinetics:
| Property | Prediction | Probability | Source |
|---|---|---|---|
| Human Intestinal Absorption | High | 97.68% | |
| Blood-Brain Barrier Penetration | Moderate | 57.50% | |
| CYP3A4 Substrate | Likely | 50.87% | |
| P-glycoprotein Inhibition | Unlikely | 87.28% |
The compound’s moderate BBB penetration suggests potential CNS applications, while low CYP3A4 inhibition reduces risks of drug-drug interactions .
Applications in Medicinal Chemistry
Chiral Building Block
The stereochemical purity of (2R,3S)-2-methylpiperidin-3-ol makes it invaluable for enantioselective synthesis. For example, it serves as a precursor to β-amino alcohols used in asymmetric catalysis .
Drug Discovery
Derivatives of this compound are being explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume